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1.0 Abstract

This document outlines a comprehensive Phase lIb clinical trial protocol to evaluate the efficacy
and safety of Pirepemat, an investigational drug, for the treatment of motor and non-motor
symptoms in patients with Parkinson's disease (PD). Pirepemat is a novel small molecule that
acts as an antagonist at the 5-HT7 and alpha-2 receptors, which is designed to enhance
cortical neurotransmission of dopamine and noradrenaline.[1][2][3] This protocol details the
study rationale, objectives, patient population, study design, treatment plan, efficacy and safety
assessments, and data analysis considerations. The primary objective is to assess the efficacy
of Pirepemat in reducing the frequency of falls in individuals with Parkinson's disease.[1]

2.0 Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by motor
symptoms such as bradykinesia, rigidity, tremor, and postural instability. Falls are a common
and debilitating complication of Parkinson's disease, leading to significant morbidity and
reduced quality of life. Pirepemat (formerly known as IRL752) is being developed to address
this unmet medical need. By modulating the 5-HT7 and alpha-2 receptors, Pirepemat is
believed to strengthen nerve cell signaling in the prefrontal cortex, leading to increased levels
of dopamine and noradrenaline. This proposed mechanism of action may improve balance and
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reduce the risk of falls in people with Parkinson's. A previous Phase lIb study (REACT-PD)
investigated the efficacy and safety of Pirepemat in reducing fall frequency. This protocol
builds upon the findings of that study to further elucidate the therapeutic potential of
Pirepemat.

3.0 Study Objectives

3.1 Primary Obijective:

o To evaluate the efficacy of Pirepemat compared to placebo in reducing the frequency of falls
in patients with Parkinson's disease.

3.2 Secondary Objectives:

o To assess the effect of Pirepemat on motor aspects of experiences of daily living, as
measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale
(MDS-UPDRS) Part L.

e To evaluate the impact of Pirepemat on cognitive function using the Montreal Cognitive
Assessment (MoCA).

e To assess changes in neuropsychiatric symptoms using the Neuropsychiatric Inventory
(NPI).

» To evaluate the effect of Pirepemat on balance and gait using the Tandem Walking Test and
the Single Leg Stance Test.

» To assess the overall clinical impression of severity and improvement using the Clinician's
Global Impression of Severity (CGI-S) and Improvement (CGlI-I) scales.

o To evaluate the safety and tolerability of Pirepemat in patients with Parkinson's disease.

e To characterize the pharmacokinetic (PK) profile of Pirepemat.

4.0 Study Design

This will be a Phase llIb, multicenter, randomized, double-blind, placebo-controlled, parallel-
group study. Eligible patients will be randomized in a 1:1:1 ratio to one of two dose levels of
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Pirepemat or placebo, administered three times daily (t.i.d.) for 12 weeks as an adjunct to their
stable anti-Parkinson's medication.

5.0 Patient Population
5.1 Inclusion Criteria:
o Male or female patients aged 40-85 years.

o Diagnosis of idiopathic Parkinson's disease according to the UK Parkinson's Disease Society
Brain Bank criteria.

» Modified Hoehn and Yahr score of 2.5 in the "on" state.

» History of recurrent falls (at least 2 falls in the 4 weeks prior to baseline).

e Montreal Cognitive Assessment (MoCA) score between 10 and 26 at screening.

o Stable regimen of anti-Parkinson's medications for at least 30 days prior to baseline.
 Availability of a responsible caregiver.

» Willing and able to provide written informed consent.

5.2 Exclusion Criteria:

 Atypical parkinsonism.

o Presence of other neurological or medical conditions that could affect balance and gait.
» Deep brain stimulation or other surgical treatments for Parkinson's disease.

» Use of medications known to cause falls.

» History of significant psychiatric illness other than that associated with Parkinson's disease.
« Clinically significant laboratory abnormalities at screening.

« Participation in another clinical trial within 30 days of screening.
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6.0 Treatment Plan

Investigational Product: Pirepemat (Dose 1 and Dose 2) or matching placebo tablets.

Dosage and Administration: Patients will be randomized to receive one of two doses of
Pirepemat or placebo, administered orally three times a day for 84 days (12 weeks). Dosing
will begin with a one-week titration period at half the target dose, followed by 10 weeks at the
full dose, and a one-week de-escalation period.

Concomitant Medications: Patients will continue their stable regimen of anti-Parkinson's
medications throughout the study.

7.0 Experimental Protocols

7.1 Screening and Baseline Period (4 weeks prior to randomization):

Informed consent will be obtained.

Medical history and demographic data will be recorded.
Physical and neurological examinations will be performed.
Inclusion and exclusion criteria will be verified.

Patients will be instructed to maintain a daily fall diary for 4 weeks to establish a baseline fall
frequency.

Baseline assessments will be conducted (see Section 8.0 and Table 2).

7.2 Randomization and Treatment Period (12 weeks):

Eligible patients will be randomized to one of the three treatment arms.
The investigational product will be dispensed.
Patients will continue to record falls in their daily diary.

Efficacy and safety assessments will be performed at scheduled visits.
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7.3 End of Treatment and Follow-up:
» Afinal set of assessments will be performed at the end of the 12-week treatment period.

» A follow-up safety assessment will be conducted 2 weeks after the last dose of the
investigational product.

8.0 Efficacy and Safety Assessments
8.1 Efficacy Assessments:

 Fall Diary: Patients will record the number of falls each day throughout the study. This will be
the primary measure of efficacy.

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This
scale will be used to assess both motor and non-motor aspects of Parkinson's disease. Part
II (Motor Experiences of Daily Living) will be a key secondary endpoint. The scale is divided
into four parts: Part I (Non-Motor Experiences of Daily Living), Part Il (Motor Experiences of
Daily Living), Part Ill (Motor Examination), and Part IV (Motor Complications). Each item is
scored on a 0 (normal) to 4 (severe) scale.

Montreal Cognitive Assessment (MoCA): This is a 10-minute, 30-point test that assesses
multiple cognitive domains, including attention, executive function, memory, language, and
visuospatial skills.

Neuropsychiatric Inventory (NPI): This is a caregiver-based interview that assesses 12
neuropsychiatric domains common in dementia, including delusions, hallucinations,
agitation, depression, anxiety, apathy, irritability, euphoria, disinhibition, aberrant motor
behavior, nighttime disturbances, and appetite/eating changes.

Tandem Walking Test: Patients will be asked to walk in a straight line, placing the heel of one
foot directly in front of the toe of the other. The number of steps taken without a misstep will
be recorded.

Single Leg Stance Test: Patients will be asked to stand on one leg for as long as possible, up
to a maximum of 30 seconds. The time in seconds will be recorded.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Clinician's Global Impression of Severity (CGI-S) and Improvement (CGlI-I): The CGI-Sis a
7-point scale used by the clinician to rate the severity of the patient's illness. The CGl-l is a
7-point scale used by the clinician to rate the change in the patient's condition from baseline.

8.2 Safety Assessments:

Monitoring and recording of all adverse events (AEs) and serious adverse events (SAES).

Physical examinations.

Vital signs.

12-lead electrocardiograms (ECGS).

Clinical laboratory tests (hematology, chemistry, and urinalysis).
8.3 Pharmacokinetic (PK) Assessments:

» Blood samples will be collected at specified time points to determine the plasma
concentrations of Pirepemat.

9.0 Data Presentation

Table 1: Quantitative Data Summary
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Parameter Details

Study Phase lib

Number of Patients Approximately 150

Treatment Ams 3 (Pirepemat Dose 1, Pirepemat Dose 2,
Placebo)

Randomization Ratio 1:1:1

Treatment Duration 12 weeks (84 days)

Dosage Regimen Oral, three times daily (t.i.d.)

] ] Change in fall frequency from baseline to the
Primary Endpoint
end of treatment

Change in MDS-UPDRS Part Il total score,

Key Secondary Endpoints )
Change in MoCA total score

| PK Sampling Timepoints| Pre-dose and at specified times post-dose at Week 6 and Week 11 |

Table 2: Schedule of Assessments
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10.0 Mandatory Visualizations
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Caption: Proposed signaling pathway of Pirepemat in Parkinson's disease.
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Caption: Clinical trial workflow for the Pirepemat study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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